Mass Spectrometric Differentiation: m/z 419.4 vs 415.4 for Baseline Resolution in Multiple Reaction Monitoring (MRM)
Flecainide-d3 provides a +4 Da mass shift for the precursor ion and a +4 Da mass shift for the product ion relative to unlabeled flecainide, enabling complete baseline separation in the mass analyzer without cross-talk or isotopic carryover [1]. This contrasts with unlabeled flecainide, which shares identical m/z values (415.4 precursor, 301.1 product) and cannot serve as an internal standard [1]. Alternative -d4 labeled flecainide (m/z 419.4 → 305.1 for -d3, m/z 419.4 for -d4 precursor) may exhibit different fragmentation patterns requiring re-optimization of collision energy parameters [2].
| Evidence Dimension | Multiple Reaction Monitoring (MRM) Transitions |
|---|---|
| Target Compound Data | m/z 419.4 (precursor) → 305.1 (product) |
| Comparator Or Baseline | Unlabeled flecainide: m/z 415.4 → 301.1; Flecainide-d4: m/z 419.4 → variable product ion |
| Quantified Difference | +4 Da precursor shift vs unlabeled; consistent +4 Da product ion shift (301.1 → 305.1) |
| Conditions | UPLC-MS/MS with positive electrospray ionization, Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm), isocratic elution with 45% methanol containing 0.1% formic acid |
Why This Matters
The consistent +4 Da mass shift across both Q1 and Q3 quadrupoles ensures that Flecainide-d3 signal does not interfere with analyte quantification and that validated MRM parameters require no adjustment when substituting this specific internal standard.
- [1] Mano Y, Asakawa Y, Kita K, Ishii T, Hotta K, Kusano K. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomed Chromatogr. 2015;29(5):705-712. View Source
- [2] MedChemExpress. Flecainide-d3 Product Page. Accessed 2024. View Source
